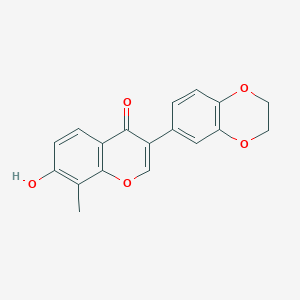

3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-8-methylchromen-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

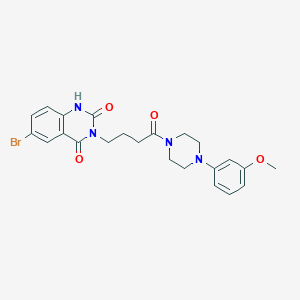

The compound “3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-8-methylchromen-4-one” seems to be a complex organic molecule. Compounds with a similar structure, such as “3-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzaldehyde”, have been used in early discovery research . Another compound, “N-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide”, has been synthesized and studied for its antibacterial potential .

Synthesis Analysis

While specific synthesis methods for “this compound” are not available, similar compounds have been synthesized through complex chemical processes. For instance, 3-methoxybenzamide derivatives have been synthesized through various methods, including the acylation reaction of aminophenols and benzoylchlorides.Molecular Structure Analysis

The molecular structure of similar compounds has been determined using various spectral techniques such as IR, 1H NMR, 13C NMR, and EI-MS spectroscopy . A significant downfield shift for the C-7 signals, which experienced the ortho effect of sulfamoyl group on C-6, was observed. The presence of signals at δ 64 ppm were characteristic of C-2 and C-3 and an attribute of the N - (2,3-dihydro-1,4-benzodioxin-6-yl) moiety in the molecule .Scientific Research Applications

Electrochemical Synthesis

Electrochemical oxidation of related compounds in the presence of nucleophiles has been explored for the synthesis of benzofuran derivatives, showcasing an innovative method for generating structurally complex molecules. This approach highlights the potential for electrochemically driven synthetic pathways in the development of compounds related to 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-8-methylchromen-4-one (Moghaddam et al., 2006).

Cascade Reactions for Novel Compounds

One-pot, multi-reaction cascade processes have been employed to synthesize novel compounds, including tricyclic derivatives. This atom-economic strategy underscores the efficiency of constructing complex molecules through streamlined synthetic routes, which could be applicable to derivatives of the compound (Hinkle & Lewis, 2013).

Structural Analysis and Hydrogen Bonding

Structural analyses of compounds containing benzodioxin groups reveal insights into their conformations and intermolecular interactions, such as hydrogen bonding. These studies are crucial for understanding the chemical behavior and potential applications of these compounds (Masci et al., 2002).

Palladium-Catalyzed Annulations

Palladium-catalyzed reactions have been explored for the annulation of aryl-1,2-diols, leading to the formation of benzodioxine derivatives. This method demonstrates the versatility of palladium catalysis in constructing heterocyclic systems, potentially applicable to the synthesis of this compound related structures (Labrosse et al., 2003).

Ecological Role and Bioactivity

The ecological roles and bioactivities of benzoxazinones, a related class of compounds, have been extensively studied. These investigations offer insights into the natural functions and potential applications of such molecules in agriculture and medicine. Understanding these aspects can guide the exploration of similar roles for this compound and its derivatives (Macias et al., 2009).

Properties

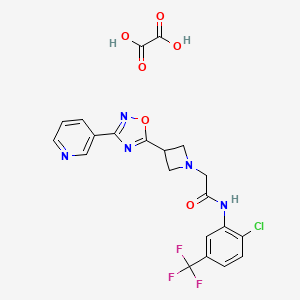

IUPAC Name |

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-8-methylchromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O5/c1-10-14(19)4-3-12-17(20)13(9-23-18(10)12)11-2-5-15-16(8-11)22-7-6-21-15/h2-5,8-9,19H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKOHPEAJECFKSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1OC=C(C2=O)C3=CC4=C(C=C3)OCCO4)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3,4-dihydroxyphenyl)ethyl]hept-6-ynamide](/img/structure/B2980609.png)

![2-(4-methylphenyl)-7-(methylthio)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2980611.png)

![2-Chloro-N-(1,1-dioxo-7-oxa-1lambda6-thiaspiro[3.5]nonan-3-yl)-N-methylacetamide](/img/structure/B2980614.png)

![1'-(furan-3-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2980615.png)

![2,2,2-trichloro-1-[4-(2-chlorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B2980616.png)

![5-[(3-Chlorophenoxy)methyl]furan-2-carbohydrazide](/img/structure/B2980617.png)

![N-(2,4-difluorophenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![2-(((6-methyl-1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[1,2-a]pyrimidine](/img/structure/B2980630.png)